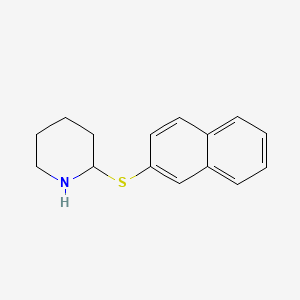
2-Naphthalen-2-ylsulfanylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Naphthalen-2-ylsulfanylpiperidine is a compound that combines the structural features of naphthalene and piperidine. Naphthalene is a polycyclic aromatic hydrocarbon consisting of two fused benzene rings, while piperidine is a six-membered heterocyclic amine. The combination of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalen-2-ylsulfanylpiperidine typically involves the reaction of 2-naphthol with piperidine under specific conditions. One common method is the multicomponent reaction approach, which utilizes 2-naphthol as a starting material due to its electron-rich aromatic framework and multiple reactive sites . The reaction can be catalyzed by various Lewis acidic catalysts such as ferric chloride (FeCl3), ytterbium triflate (Yb(OTf)3), and ceric ammonium nitrate (CAN) .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Naphthalen-2-ylsulfanylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the naphthalene ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-Naphthalen-2-ylsulfanylpiperidine has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of 2-Naphthalen-2-ylsulfanylpiperidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, leading to modulation of cellular processes. For example, piperidine derivatives are known to interact with neurotransmitter receptors and ion channels, influencing neurological functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthol: A precursor in the synthesis of 2-Naphthalen-2-ylsulfanylpiperidine, known for its use in organic transformations.
Piperidine: A six-membered heterocyclic amine with various pharmacological applications.
Naphthalene: A polycyclic aromatic hydrocarbon with applications in the production of dyes and insecticides.
Uniqueness
This compound is unique due to its combined structural features of naphthalene and piperidine, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound for diverse scientific research applications.
Eigenschaften
CAS-Nummer |
6632-08-2 |
|---|---|
Molekularformel |
C15H17NS |
Molekulargewicht |
243.4 g/mol |
IUPAC-Name |
2-naphthalen-2-ylsulfanylpiperidine |
InChI |
InChI=1S/C15H17NS/c1-2-6-13-11-14(9-8-12(13)5-1)17-15-7-3-4-10-16-15/h1-2,5-6,8-9,11,15-16H,3-4,7,10H2 |
InChI-Schlüssel |
SSDJCPZDKFJSKF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCNC(C1)SC2=CC3=CC=CC=C3C=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


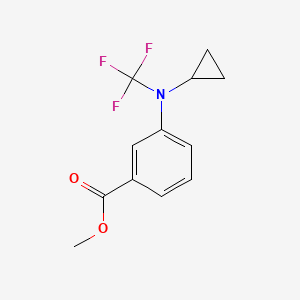
![2-(8-Oxa-2-azaspiro[4.5]decan-2-yl)ethanamine](/img/structure/B13963372.png)

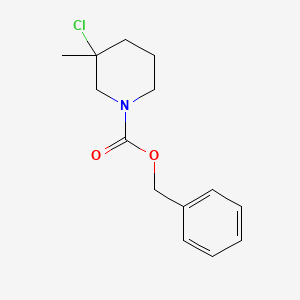
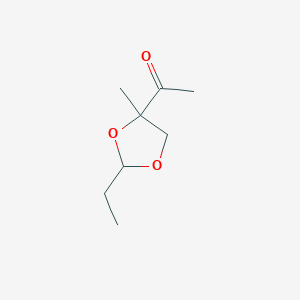
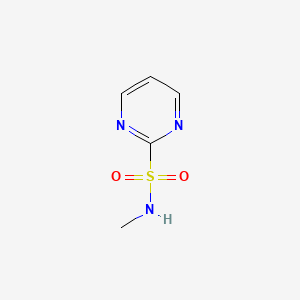
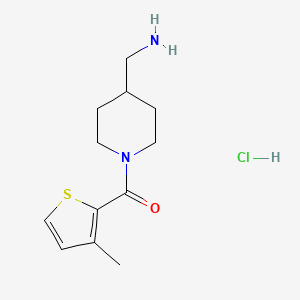
![2-Oxa-6,8-diazabicyclo[3.2.2]nonane](/img/structure/B13963401.png)

![4-[(Pyridin-2-yl)ethynyl]benzaldehyde](/img/structure/B13963418.png)
![4-bromo-1-methyl-3-[(methylamino)methyl]-1H-pyrazole-5-carbonitrile](/img/structure/B13963425.png)



